![molecular formula C19H17F3N2O2 B2894012 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 1005305-59-8](/img/structure/B2894012.png)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
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Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug candidate. TFB-TQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research has shown that certain carboxamide derivatives of 2-quinolones, which share structural similarities with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, possess promising antibacterial, antifungal, and antitubercular properties. These compounds were synthesized and evaluated for their bioactivity, demonstrating significant antimicrobial activities, which suggests potential applications in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Novel Anticonvulsant Development
Another study focused on developing an efficient manufacturing route to a novel anticonvulsant compound, starting with the synthesis of tetrahydroisoquinoline derivatives. This research underscores the potential of tetrahydroquinoline derivatives in the pharmaceutical industry, especially in the synthesis of drugs targeting neurological disorders (Walker et al., 2010).
Fluorescent Chemosensor for Cobalt(II) Ions
A highly selective fluorescent chemosensor based on 1,8-naphthalimide, structurally similar to tetrahydroquinoline derivatives, was developed for detecting cobalt(II) ions. This chemosensor exhibits a turn-on fluorescence enhancement with a visible colorimetric response, highlighting the compound's application in environmental monitoring and bioimaging (Liu et al., 2019).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(25)24-10-2-3-14-11-16(8-9-17(14)24)23-18(26)13-4-6-15(7-5-13)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTDASSEHZBCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide |
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